molecular formula C46H58N4O4 B11522747 N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)

N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)

Cat. No.: B11522747
M. Wt: 731.0 g/mol
InChI Key: ZDEMKSLKHBEAKH-UHFFFAOYSA-N
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Description

N1N1-DICYCLOHEXYL-N4-{2-[4-(DICYCLOHEXYLCARBAMOYL)BENZAMIDO]PHENYL}BENZENE-14-DICARBOXAMIDE is a complex organic compound characterized by its multiple dicyclohexyl and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N1-DICYCLOHEXYL-N4-{2-[4-(DICYCLOHEXYLCARBAMOYL)BENZAMIDO]PHENYL}BENZENE-14-DICARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds through reactions such as amide bond formation and aromatic substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N1N1-DICYCLOHEXYL-N4-{2-[4-(DICYCLOHEXYLCARBAMOYL)BENZAMIDO]PHENYL}BENZENE-14-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1N1-DICYCLOHEXYL-N4-{2-[4-(DICYCLOHEXYLCARBAMOYL)BENZAMIDO]PHENYL}BENZENE-14-DICARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1N1-DICYCLOHEXYL-N4-{2-[4-(DICYCLOHEXYLCARBAMOYL)BENZAMIDO]PHENYL}BENZENE-14-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1N1-DICYCLOHEXYL-N4-{2-[4-(DICYCLOHEXYLCARBAMOYL)BENZAMIDO]PHENYL}BENZENE-14-DICARBOXAMIDE is unique due to its specific arrangement of dicyclohexyl and benzamido groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C46H58N4O4

Molecular Weight

731.0 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-[2-[[4-(dicyclohexylcarbamoyl)benzoyl]amino]phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C46H58N4O4/c51-43(33-25-29-35(30-26-33)45(53)49(37-15-5-1-6-16-37)38-17-7-2-8-18-38)47-41-23-13-14-24-42(41)48-44(52)34-27-31-36(32-28-34)46(54)50(39-19-9-3-10-20-39)40-21-11-4-12-22-40/h13-14,23-32,37-40H,1-12,15-22H2,(H,47,51)(H,48,52)

InChI Key

ZDEMKSLKHBEAKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(=O)N(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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